Phenolphthalein sodium

描述

Molecular Formula and Systematic Nomenclature

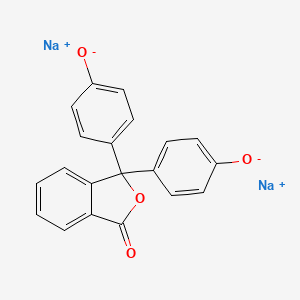

Phenolphthalein disodium salt possesses the molecular formula C₂₀H₁₂Na₂O₄ with a molecular weight of 362.29 grams per mole. The Chemical Abstracts Service Registry Number for this compound is 518-51-4, providing a unique identifier for chemical databases and regulatory purposes. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is disodium 2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate. Alternative systematic names include disodium 4-[1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate and 1(3H)-isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt.

The molecular structure contains twenty carbon atoms, twelve hydrogen atoms, two sodium atoms, and four oxygen atoms arranged in a complex organic framework. The presence of two sodium cations distinguishes this salt form from the neutral phenolphthalein molecule, creating an ionic compound with enhanced water solubility properties. The European Community number 208-254-6 serves as an additional regulatory identifier for this substance. The compound is also referenced by various trade names and alternative nomenclatures, including phenolphthalein sodium salt and phenolphthaleindisodiumsalt.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₂Na₂O₄ | |

| Molecular Weight | 362.29 g/mol | |

| Chemical Abstracts Service Number | 518-51-4 | |

| European Community Number | 208-254-6 | |

| PubChem Compound Identifier | 68206 |

Crystalline Structure and Isomeric Forms

Phenolphthalein disodium salt exhibits a distinctive crystalline appearance that ranges from red to dark blue to black powder or crystal formations. The physical state at room temperature (20 degrees Celsius) is solid, with recommended storage conditions in a cool and dark environment below 15 degrees Celsius. The compound demonstrates a melting point exceeding 250 degrees Celsius, indicating substantial thermal stability. The crystalline structure accommodates the ionic nature of the compound, with sodium cations balancing the negative charges on the deprotonated phenolic groups.

The compound exists in different tautomeric forms depending on the pH environment, following the quinonoid theory of indicators. In its ionic form, the molecule adopts a quinonoid structure with delocalized electron density across the aromatic ring systems. This structural arrangement is responsible for the characteristic color properties of the compound, particularly the transition from colorless to pink or red coloration. The specific transition interval occurs between pH 7.8 to 10.0, where the compound changes from colorless to ponceaux (a reddish color).

The three-dimensional molecular structure reveals a complex arrangement where the central carbon atom connects two phenolic rings to a benzofuranone moiety. The sodium atoms coordinate with the deprotonated hydroxyl groups, creating an ionic salt structure. The InChI key GCZXTTJWUAJLNQ-UHFFFAOYSA-L provides a standardized representation of the molecular connectivity. The simplified molecular-input line-entry system representation demonstrates the complex bonding pattern: C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+].

Comparative Analysis with Phenolphthalein and Related Derivatives

The fundamental distinction between phenolphthalein disodium salt and its parent compound phenolphthalein lies in the ionic versus neutral nature of these molecules. Standard phenolphthalein (C₂₀H₁₄O₄) has a molecular weight of 318.32 grams per mole and exists as a neutral molecule. In contrast, the disodium salt form incorporates two sodium cations, resulting in the higher molecular weight of 362.29 grams per mole and fundamentally different solubility characteristics.

The enhanced water solubility of phenolphthalein disodium salt represents a significant practical advantage over the parent compound. While standard phenolphthalein requires dissolution in alcoholic solutions for most experimental applications, the disodium salt readily dissolves in aqueous media. This property makes it particularly valuable for applications requiring purely aqueous systems or where alcohol solvents are undesirable.

Structurally, both compounds undergo similar pH-dependent transformations, transitioning between lactone and quinonoid forms. In acidic conditions, phenolphthalein exists in its colorless lactone form, while in basic conditions, deprotonation of the phenolic groups leads to the formation of the colored quinonoid structure. The disodium salt begins in a partially ionized state, which influences its color transition characteristics and pH sensitivity range.

Related derivatives include phenolphthalein monophosphate disodium salt, which incorporates a phosphate group and has the molecular formula C₂₀H₁₃Na₂O₇P with a molecular weight of 442.3 grams per mole. This derivative demonstrates how structural modifications can further alter the properties and applications of phenolphthalein-based compounds. Other halogenated phenolphthalein derivatives have been studied extensively, showing how substitution patterns affect tautomeric equilibria and color properties.

The ring-chain tautomerism characteristic of phenolphthalein compounds involves equilibrium between the lactone form (colorless) and the carboxylate form (colored). Research has demonstrated that halogen substitution on either the phenolic rings or the isobenzofuranone ring significantly affects the relative stability of these tautomeric forms. The disodium salt form essentially represents a stabilized version of the carboxylate form, explaining its enhanced color stability in appropriate pH ranges.

属性

CAS 编号 |

518-51-4 |

|---|---|

分子式 |

C20H12Na2O4 |

分子量 |

362.3 g/mol |

IUPAC 名称 |

disodium;2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |

InChI |

InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;;/h1-12,21H,(H,23,24);;/q;2*+1/p-2 |

InChI 键 |

HAWFSFZXNWBZRU-UHFFFAOYSA-L |

规范 SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)[O-])C(=O)[O-].[Na+].[Na+] |

其他CAS编号 |

518-51-4 |

物理描述 |

Purple crystalline powder; [Acros Organics MSDS] |

产品来源 |

United States |

准备方法

Neutralization of Phenolphthalein with Sodium Hydroxide

The most straightforward and widely used method for preparing phenolphthalein disodium salt is the neutralization reaction between phenolphthalein and sodium hydroxide solution. This method is well-documented in laboratory manuals and educational resources.

Dissolution of Phenolphthalein: Phenolphthalein, which is poorly soluble in water, is first dissolved in ethanol due to its low aqueous solubility. For example, a 2% phenolphthalein solution in 60% ethanol is prepared by dissolving 2 g of phenolphthalein in 60 mL ethanol and then making up to 100 mL with distilled water. This stock solution can be diluted further if needed.

Preparation of Sodium Hydroxide Solution: A sodium hydroxide solution of known molarity (e.g., 0.1 M) is prepared by dissolving sodium hydroxide pellets in distilled water, ensuring complete dissolution and accurate concentration.

Neutralization Reaction: The phenolphthalein solution is added slowly to the sodium hydroxide solution under constant stirring. The reaction mixture turns deep pink, indicating the formation of phenolphthalein disodium salt, which is soluble in the alkaline medium.

Crystallization: The resulting solution is then evaporated gently to concentrate and induce crystallization of the phenolphthalein disodium salt. Crystals typically form upon cooling and can be collected by filtration and dried.

| Step | Details |

|---|---|

| Phenolphthalein concentration | 2% in 60% ethanol (2 g in 100 mL solution) |

| Sodium hydroxide concentration | 0.1 M |

| Mixing temperature | Room temperature, stirring continuously |

| Indicator color change | Colorless (acidic) to deep pink (alkaline) |

| Crystallization method | Evaporation of solution at low heat, then cooling |

| Drying | Between filter papers or in desiccator |

This method is simple, reproducible, and suitable for laboratory-scale preparation, yielding phenolphthalein disodium salt in crystalline form.

Synthesis via Phosphorylation and Subsequent Neutralization (Advanced Method)

A more complex synthetic route involves the phosphorylation of phenolphthalein to produce phenolphthalein bisphosphate derivatives, which can then be converted into their sodium salts. Although this method is primarily used for related compounds (e.g., phenolphthalein diphosphate tetrasodium), it provides insight into advanced chemical modifications of phenolphthalein salts.

Reaction with Triethylamine and Phosphorus Oxychloride: Phenolphthalein is reacted with triethylamine and phosphorus oxychloride at low temperatures (maximum 4 °C) under stirring for several hours. This step introduces phosphate groups into the phenolphthalein structure.

Work-up and Neutralization: After the reaction, dichloromethane is evaporated, and ice-cold distilled water is added. Sodium hydroxide (40%) is added to solubilize the precipitate, resulting in a slightly pink solution due to residual phenolphthalein. The solution is filtered and acidified to pH 1.0 to precipitate the bisphosphate salt.

Purification: The tetrasodium phenolphthalein bisphosphate is purified by dissolution in a methanol/formamide mixture followed by re-precipitation with ethanol and drying under vacuum.

While this method is more complex and tailored for phosphate derivatives, it demonstrates the chemical versatility of phenolphthalein salts and their preparation under controlled conditions.

Summary of Method:

Agar powder (20 g) is dissolved in distilled water (~880-890 mL) by heating until fully dissolved.

The solution is cooled to approximately 60 °C, then 100 mL of 1 M sodium hydroxide is added to achieve a final NaOH concentration of 0.1 M.

A 2% phenolphthalein indicator solution (in 60% ethanol) is added quickly with stirring until a deep pink color is achieved, indicating the formation of phenolphthalein disodium salt within the agar.

The mixture is poured into trays and allowed to set, then cut into cubes for experimental use.

This preparation highlights the importance of controlling temperature and concentration to ensure complete formation of the disodium salt in situ.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Product Form | Applications |

|---|---|---|---|---|

| Neutralization with NaOH (Standard) | Phenolphthalein + NaOH solution | Room temp, stirring, evaporation | Crystalline phenolphthalein disodium salt | pH indicator, analytical reagent |

| Phosphorylation & Neutralization (Advanced) | Phenolphthalein + triethylamine + POCl3 + NaOH | 0-4 °C, stirring, acid-base work-up | Phenolphthalein bisphosphate tetrasodium salt | For forensic/biochemical assays |

| Phenolphthalein-NaOH Agar Preparation | Phenolphthalein + NaOH + agar | 60 °C cooling, stirring | Agar matrix with phenolphthalein disodium salt | Diffusion experiments |

Research Findings and Notes on Preparation

Solubility Considerations: Phenolphthalein’s low water solubility necessitates initial dissolution in ethanol before neutralization with sodium hydroxide, ensuring complete reaction and homogeneous product formation.

Temperature Control: Maintaining appropriate temperature during mixing (below 60 °C for agar preparation, below 4 °C for phosphorylation) is critical to avoid decomposition or incomplete reaction.

Purity and Yield: Evaporation and crystallization steps are essential for isolating pure phenolphthalein disodium salt. Slow evaporation at moderate temperatures prevents decomposition and yields well-formed crystals.

Indicator Behavior: The color change from colorless (acidic) to pink (alkaline) is a direct visual confirmation of phenolphthalein disodium salt formation and is used to monitor the reaction progress.

化学反应分析

Types of Reactions

Phenolphthalein Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and related derivatives.

Substitution: Various substituted phenolphthalein derivatives.

科学研究应用

Acid-Base Titrations : Phenolphthalein is extensively used as an indicator in acid-base titrations. It provides a clear visual endpoint, transitioning from colorless to pink as the solution shifts from acidic to basic .

Calibration of Instruments : The compound serves as a standard for calibrating spectrophotometers due to its well-defined absorption spectrum in the visible range. This property is crucial for ensuring accurate measurements in various analytical techniques .

Biomedical Research

Enzyme Activity Measurement : Phenolphthalein disodium salt acts as a substrate for measuring the activity of enzymes like esterases and lipases. The hydrolysis of phenolphthalein derivatives leads to a color change that can be quantified spectrophotometrically, allowing researchers to study enzyme kinetics effectively .

Cell Migration Studies : In biomedical applications, phenolphthalein is utilized as a tracer for studying cell migration and protein trafficking within cells. Its fluorescent properties facilitate visualization in live-cell imaging experiments .

Forensic Science

Bribe Trap Cases : Phenolphthalein has been employed in forensic investigations, particularly in bribe trap cases where its color change indicates the presence of alkaline substances. For instance, when sodium carbonate is used to wash objects involved in bribery, the subsequent analysis can confirm the presence of phenolphthalein through colorimetric methods .

Sample Analysis Techniques : Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are utilized to detect phenolphthalein residues in forensic samples. These methods provide reliable evidence for court cases involving corruption .

Industrial Applications

Concrete Carbonation Testing : In construction, phenolphthalein is used to assess the carbonation of concrete. A solution applied to concrete will turn pink if the pH is high (indicating no carbonation) but will remain colorless if carbonation has occurred, signaling that the concrete's alkalinity has decreased due to carbon dioxide exposure .

Quality Control in Water Testing : The compound is also employed in testing the pH levels of drinking water and swimming pools. Its ability to indicate pH changes helps ensure water quality and safety for public health .

Case Study 1: Enzyme Activity Measurement

A study investigated the effect of temperature on lipase activity using phenolphthalein as an indicator. The results demonstrated that higher temperatures increased enzyme activity, indicated by a faster transition from pink to colorless in the presence of fatty acids .

Case Study 2: Forensic Evidence Collection

In a notable bribe case, forensic experts utilized phenolphthalein to analyze samples collected from suspects. The presence of pink coloration confirmed contact with alkaline substances, providing critical evidence during the trial process .

作用机制

The mechanism of action of Phenolphthalein Disodium Salt involves its ability to undergo reversible ionization. In acidic conditions, the compound exists in a non-ionized form, while in basic conditions, it ionizes to form a colored species. This property makes it an effective pH indicator. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.

相似化合物的比较

Phenolphthalein (CAS 77-09-8)

- Structure: Lacks sodium ions; retains two phenolic hydroxyl groups.

- Solubility : Insoluble in water; requires alcoholic solutions for indicator use.

- Applications: Traditional acid-base indicator in non-aqueous systems .

- Key Difference: Phenolphthalein Disodium Salt’s water solubility broadens its utility in aqueous media, such as clinical chemistry and environmental testing .

Sulfobromophthalein Disodium Salt (Bromosulfophthalein; CAS 71-67-0)

- Structure : Contains four bromine atoms and sulfonate groups (C₂₀H₈Br₄Na₂O₁₀S₂).

- Applications : Organic anion dye for studying hepatic transport systems and membrane carriers. Used in liver function tests to assess excretion efficiency .

- Key Difference: Bromine and sulfonate groups enable specific interactions with albumin and hepatocytes, unlike Phenolphthalein Disodium Salt’s role as a passive pH indicator .

Phenolphthalein Monophosphate Disodium Salt (CAS 108321-15-9)

- Structure : Phosphate ester derivative (C₂₀H₁₃Na₂O₇P).

- Applications: Substrate for alkaline phosphatase (ALP) in ELISA and diagnostic kits. Enzymatic cleavage releases phenolphthalein, detectable spectrophotometrically .

- Key Difference : The phosphate group enables enzyme-specific applications, contrasting with the disodium salt’s direct pH-sensing function .

Phenolphthalein Diphosphate Tetrasodium Salt (CAS 68807-90-9)

- Structure : Two phosphate groups (C₂₀H₁₂Na₄O₁₀P₂).

- Applications: High-sensitivity substrate for ALP in histochemistry. Cleavage yields two phenolphthalein molecules, amplifying signal detection .

- Key Difference : Tetrasodium form increases solubility and ionic strength, optimizing performance in high-throughput assays .

Sodium Bromosulfophthalein

- Structure : Brominated and sulfonated derivative (C₂₀H₈Br₄O₁₀S₂Na₂).

- Applications : Liver function biomarker; measures hepatic uptake and biliary excretion.

- Key Difference: Bromine enhances lipophilicity and protein binding, unlike Phenolphthalein Disodium Salt’s hydrophilic behavior .

Phenolphthalein β-D-Glucuronide (CAS 15265-26-6)

- Structure : Glucuronide-conjugated (C₂₆H₂₂O₁₀).

- Applications: Detects β-glucuronidase activity in bacterial assays. Hydrolysis releases phenolphthalein for colorimetric readouts .

- Key Difference : The glucuronide group targets specific enzymatic pathways, whereas the disodium salt functions independently of enzymatic action .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological and Biochemical Profiles

Research Findings

- Strontium Absorption: Neither phenolphthalein nor its disodium salt affected skeletal strontium deposition in rats, unlike magnesium sulfate or cation-exchange resins .

- Cellular Toxicity: Phenolphthalein Disodium Salt showed negligible cytotoxicity in Chang liver cells at standard doses, whereas diphenolic laxatives like bisacodyl disrupted glucose metabolism .

- Enzymatic Specificity: Phosphate derivatives (e.g., monophosphate salt) are critical in diagnostic kits for ALP, leveraging enzymatic cleavage for signal generation .

生物活性

Phenolphthalein disodium salt, chemically represented as CHNaO, is a derivative of phenolphthalein that exhibits notable biological activity. This compound is primarily recognized for its role as a pH indicator in various chemical applications, but it also possesses significant biological implications, particularly in pharmacology and toxicology.

Phenolphthalein disodium salt is a weak acid that dissociates in solution, resulting in a color change depending on the pH level. It turns pink in basic conditions (pH 8.3 to 14) and becomes colorless in acidic or highly alkaline environments. The compound's ability to change color is due to the structural transformations it undergoes during protonation and deprotonation processes .

The dissociation constants (pK) of phenolphthalein are critical for understanding its behavior in biological systems. The pK values are approximately 9.05, 9.50, and 12, indicating its transition from a neutral to anionic form as pH increases . This property is exploited not only in laboratory settings but also in the formulation of laxatives, where its laxative effects have been documented since the early 20th century .

Laxative Properties

Phenolphthalein has historically been used as an active ingredient in laxatives due to its stimulating effect on intestinal motility. Its mechanism involves the irritation of the intestinal mucosa, leading to increased peristalsis . However, concerns regarding its safety have emerged, particularly its classification as a potential carcinogen by the International Agency for Research on Cancer (IARC) . This has led to regulatory scrutiny and a decline in its use in over-the-counter laxatives.

Antitumor Activity

Recent studies have indicated that phenolphthalein may exhibit antitumor properties. Research has shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that phenolphthalein disodium salt could suppress tumor growth by modulating signaling pathways related to cell cycle regulation and apoptosis .

Forensic Applications

In forensic science, phenolphthalein disodium salt serves as a valuable reagent for detecting alkaline substances. Its ability to produce a distinct pink color in alkaline conditions allows forensic experts to confirm the presence of specific chemicals at crime scenes . The compound's stability and ease of use make it an essential tool in forensic investigations.

Case Studies and Research Findings

Case Study: Laxative Use and Safety Concerns

A retrospective analysis of laxative formulations containing phenolphthalein revealed a correlation between prolonged use and adverse gastrointestinal effects. The study highlighted the need for alternative compounds with safer profiles for chronic use .

Research Findings: Antitumor Activity

A series of experiments conducted on human cancer cell lines demonstrated that phenolphthalein disodium salt significantly inhibited cell growth at concentrations ranging from 10-100 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of Phenolphthalein Disodium Salt

常见问题

Q. What are the recommended methods for synthesizing and characterizing phenolphthalein disodium salt in laboratory settings?

Phenolphthalein disodium salt is synthesized via esterification of phenolphthalein with sodium hydroxide under controlled pH (8.5–9.5) to ensure complete neutralization. Characterization involves:

- Acid-base titration to confirm stoichiometric conversion .

- UV-Vis spectroscopy (λmax = 550–570 nm in alkaline conditions) to verify chromophore integrity .

- HPLC with a C18 column (mobile phase: 70% methanol/30% ammonium acetate buffer) for purity assessment .

- NMR (¹H and ¹³C) to validate molecular structure, particularly the disodium substitution pattern .

Q. How can researchers assess the purity and stability of phenolphthalein disodium salt in analytical-grade preparations?

Purity is evaluated using:

- Loss on drying (105°C for 4 hours; ≤0.5% residual moisture) .

- Heavy metal analysis via ICP-MS, with limits ≤10 ppm . Stability studies require:

- Accelerated degradation testing (40°C/75% RH for 6 months) to monitor hydrolysis of the disodium moiety .

- pH-dependent solubility profiling to identify optimal storage conditions (stable in anhydrous environments at 2–8°C) .

Q. What experimental protocols are used to validate phenolphthalein disodium salt as a pH indicator in titration assays?

- Standardization : Prepare a 1% (w/v) solution in 50% ethanol, and calibrate against pH 8.2–10.0 buffers .

- Endpoint determination : Transition from colorless (pH <8.2) to magenta (pH >10.0) with a sharp midpoint at pH 9.6 ± 0.2 .

- Interference checks : Test for false positives in reducing environments (e.g., ascorbic acid) using blank controls .

Q. What are the best practices for preparing standardized solutions of phenolphthalein disodium salt in aqueous and non-aqueous matrices?

- Aqueous systems : Dissolve in deionized water (0.1–1.0 mg/mL) with 0.1 M NaOH to enhance solubility .

- Non-aqueous systems : Use ethanol or DMSO as co-solvents (≤5% v/v) to prevent precipitation .

- Buffer compatibility : Avoid phosphate buffers (risk of sodium ion competition); acetate or borate buffers are preferred .

Advanced Research Questions

Q. How can researchers optimize the synthesis of phenolphthalein disodium salt to minimize byproducts like mono-sodium or trisodium derivatives?

- Reaction monitoring : Use in-situ FTIR to track esterification progress (disappearance of –OH stretch at 3400 cm⁻¹) .

- Stoichiometric control : Maintain a 2:1 molar ratio of NaOH to phenolphthalein with real-time pH adjustment (automated titrators recommended) .

- Purification : Employ recrystallization in ethanol/water (70:30) to isolate disodium salt from mono- or trisodium contaminants .

Q. What strategies mitigate interference from phenolic compounds when using phenolphthalein disodium salt in complex biological matrices?

- Selective masking : Add 0.1 M boric acid to suppress competing phenolic –OH groups .

- Chromatographic separation : Pre-treat samples with SPE cartridges (C18 phase) to isolate phenolphthalein disodium salt .

- Dual-wavelength detection : Measure absorbance at 550 nm (target) and 450 nm (background) to correct for matrix effects .

Q. How does the stability of phenolphthalein disodium salt vary under high-temperature or high-ionic-strength conditions?

- Thermal degradation : TGA/DSC analysis shows decomposition onset at 220°C, with sodium carbonate as a primary residue .

- Ionic strength effects : At >0.5 M NaCl, solubility decreases by 40%; use surfactants (e.g., 0.01% Tween-20) to stabilize colloidal dispersions .

Q. What structural modifications of phenolphthalein disodium salt enhance its utility in niche applications (e.g., fluorescent probes or enzyme substrates)?

- Phosphorylation : Introduce phosphate groups at the phenolic –OH to create derivatives like phenolphthalein monophosphate disodium salt (CAS 108321-15-9) for alkaline phosphatase assays .

- Sulfonation : Replace sodium with sulfonate moieties to improve aqueous stability in acidic environments .

Q. How should researchers address discrepancies in reported pKa values for phenolphthalein disodium salt across literature sources?

- Standardize conditions : Re-measure pKa using uniform ionic strength (0.1 M KCl) and spectrophotometric titration (25°C) .

- Cross-validate methods : Compare results from potentiometric, conductometric, and UV-Vis techniques to identify systematic errors .

- Control for batch variability : Source multiple lots and analyze sodium content via flame photometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。